molecular formula C14H8ClN3O3 B8406029 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid

6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid

Cat. No.: B8406029
M. Wt: 301.68 g/mol
InChI Key: SUQPIIHHNWEPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an isoquinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-4-hydroxypyrimidine with isoquinoline-1-carboxylic acid under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid
  • 1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-carbamic acid

Uniqueness

6-(6-Chloropyrimidin-4-yloxy)isoquinoline-1-carboxylic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with an isoquinoline ring. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C14H8ClN3O3

Molecular Weight

301.68 g/mol

IUPAC Name

6-(6-chloropyrimidin-4-yl)oxyisoquinoline-1-carboxylic acid

InChI

InChI=1S/C14H8ClN3O3/c15-11-6-12(18-7-17-11)21-9-1-2-10-8(5-9)3-4-16-13(10)14(19)20/h1-7H,(H,19,20)

InChI Key

SUQPIIHHNWEPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1OC3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

40 ml (20 mMol) of a 0.5 M solution of sodium methylate in MeOH are added to a suspension of 1.9 g (10 mMol) 6-hydroxy-isoquinoline-1-carboxylic acid (CAS 174299-07-1) in 50 ml MeOH and sonicated until a solution is obtained. The solvent is then evaporated off. The residue is dried in high vacuum for 4 h and 100 ml DMF are added. The suspension is cooled to 10° C. and a solution of 1.55 g (10 mMol) 4,6-dichloropyrimidine in 25 ml DMF is added. The reaction mixture is stirred at room temperature for 14 h. The solvent is evaporated off and the mixture is partitioned between H2O/EtOAc. After extraction, the aqueous phase is neutralized with a 1 N solution of HCl. The suspension is extracted with EtOAc, washed with H20 and brine, dried (MgSO4) and concentrated to give a beige powder: 1H-NMR (DMSO-d6): δ ppm 7.60 (s, 1H), 7.68 (dd, J=9.4, 2.3 Hz, 1H), 7.98 (d, J=2.3 Hz, 1H), 8.04 (d, J=5.5 Hz, 1H), 8.59 (d, J=5.9 Hz, 1H), 8.66 (s, 1H), 8.68 (s, 1H).
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sodium methylate
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1.9 g
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50 mL
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1.55 g
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25 mL
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